![molecular formula C12H26N4+2 B086093 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane CAS No. 183-88-0](/img/structure/B86093.png)
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane
Overview
Description
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane is a bisquaternary ammonium compound known for its unique structural features and significant biological activities.
Mechanism of Action
Target of Action
The primary targets of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane are cells with heparan sulfate (HS) receptors in their walls . These receptors play a crucial role in the adsorption of viruses to host cells .
Mode of Action
This compound interacts with its targets by specifically blocking the HS receptors on the cell walls . This blocking action prevents the adsorption of viruses to the host cells , thereby inhibiting viral infection.
Result of Action
The result of the action of this compound is the prevention of viral adsorption to host cells . This leads to a decrease in viral infection and replication within the host organism.
Preparation Methods
The synthesis of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane typically involves the reaction of 1,3-di(4-benzoylpiperazin-1-yl)propane with 1,2-dibromoethane, leading to the formation of a dibromide intermediate. This intermediate is then subjected to hydrolysis in a 10% HBr solution to yield the bisquaternary salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution Reactions: Common reagents include alkyl halides and bases, leading to the formation of substituted derivatives.
Hydrolysis: The hydrolysis of the N-benzoyl groups in the presence of HBr is a key step in its synthesis.
Scientific Research Applications
3,12-Diaza-6,9-diazoniadispiro[525
Comparison with Similar Compounds
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane is unique due to its bisquaternary ammonium structure. Similar compounds include:
Prospidin: Another bisquaternary ammonium compound with antitumor properties.
Spirobromin: Known for its low toxicity and effectiveness in cancer treatment.
These compounds share structural similarities but differ in their specific biological activities and applications.
Biological Activity
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane, commonly referred to as a dicationic cyclophane, is a synthetic compound notable for its unique structural characteristics and potential applications in various fields such as supramolecular chemistry, catalysis, and drug delivery. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features a rigid framework with a well-defined cavity due to its diazadi-spiro structure, which allows it to host various guest molecules. This property is significant for molecular recognition processes and the development of functional materials.
Chemical Structure
- Molecular Formula: C18H36Cl4N4O
- Molecular Weight: 482.325 g/mol
Antiviral Properties
Recent studies have indicated that this compound exhibits antiviral activity. Specifically, it has been shown to inhibit the replication of certain viruses, although the exact mechanisms remain under investigation. The compound's ability to interact with viral components suggests potential as an antiviral agent in therapeutic applications .
Catalytic Applications
The dicationic nature of the compound allows it to act as an effective catalyst in various chemical reactions. Research has demonstrated its efficacy in Diels-Alder cycloadditions and ring-opening polymerizations. The presence of nitrogen atoms enhances its ability to activate substrates and influence reaction pathways, which could lead to the development of new catalytic processes .
Case Studies
Study | Findings | Application |
---|---|---|
Study 1 | Inhibition of viral replication in vitro | Potential antiviral drug development |
Study 2 | Catalytic efficiency in Diels-Alder reactions | Development of new synthetic pathways |
Study 3 | Self-assembly into porous materials | Applications in gas storage and separation |
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Recognition: The compound's cavity can selectively bind to specific molecules, enhancing its utility in drug delivery systems.
- Catalytic Activation: The dicationic structure facilitates interactions with substrates, promoting chemical reactions that are essential in synthetic organic chemistry.
- Antiviral Mechanisms: Preliminary findings suggest that the compound may interfere with viral entry or replication processes within host cells.
Research Findings
Research has highlighted several key aspects of this compound:
- Supramolecular Chemistry: Its ability to form stable complexes with guest molecules makes it a candidate for designing novel supramolecular structures.
- Material Science Applications: Incorporation into polymer matrices has been explored for creating advanced materials with specific functionalities.
- Potential Toxicity: While promising, further studies are necessary to evaluate the toxicity and safety profile of this compound for therapeutic use .
Properties
IUPAC Name |
3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4/c1-5-15(6-2-13-1)9-11-16(12-10-15)7-3-14-4-8-16/h13-14H,1-12H2/q+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWPYHHZGFGCCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCN1)CC[N+]3(CCNCC3)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171368 | |
Record name | N,N''-Dispirotripiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183-88-0 | |
Record name | N,N''-Dispirotripiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000183880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N''-Dispirotripiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for the antiviral activity of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane derivatives?
A1: Research suggests that these compounds may exert their antiviral effects by binding to heparan sulfate receptors on the surface of host cells. [] This binding is thought to interfere with the attachment and entry of certain viruses, preventing them from infecting the cells. []
Q2: Are there specific structural features of this compound derivatives that are crucial for their antiviral activity?
A2: While the provided research highlights the antiviral potential of a this compound derivative with a 5-nitropyrimidine substituent, [] further investigations are needed to establish a comprehensive structure-activity relationship (SAR). Exploring the impact of different substituents and modifications on the core structure could provide insights into the key structural features influencing antiviral potency and selectivity.
Q3: What is the crystal structure of 3,12‐Diaza‐6,9‐diazoniadispiro[5.2.5.2]hexadecane dichloride?
A4: The crystal structure of 3,12‐Diaza‐6,9‐diazoniadispiro[5.2.5.2]hexadecane dichloride was determined from X-ray laboratory powder data. [] The analysis revealed that all three rings in the molecule adopt a chair conformation. Additionally, the study found that hydrogen bonds involving NH groups are absent from this structure. []
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